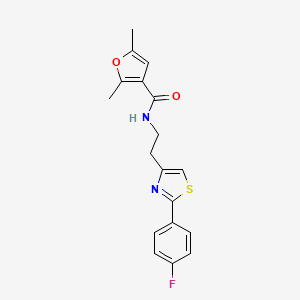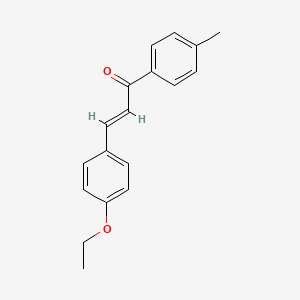
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone is a complex organic compound Its structural features include a quinoline derivative fused with a thioether linkage to a thiadiazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone typically involves multiple steps:
Formation of Quinoline Derivative: : Begins with the cyclization of aniline derivatives under acidic conditions to form 3,4-dihydroquinoline.
Thiadiazole Synthesis: : This part involves the reaction of thiosemicarbazide with aromatic acids or esters under oxidative conditions.
Thioether Linkage Formation: : The final step couples the 3,4-dihydroquinoline with the thiadiazole through a thioether bond, often using a reagent like sodium or potassium thiolate.
Industrial production would follow similar steps but scaled up to meet purity and yield requirements. Conditions would be optimized to ensure safety and cost-effectiveness in large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation at the dihydroquinoline moiety, leading to various quinoline oxidation products.
Reduction: : Hydrogenation reactions can reduce double bonds within the thiadiazole and quinoline rings.
Substitution: : Nucleophilic or electrophilic substitutions can occur on the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: : Peroxides or transition metal catalysts.
Reduction: : Hydrogen gas with a metal catalyst like palladium or nickel.
Substitution: : Halogens, alkyl or acyl halides in the presence of suitable catalysts or bases.
Major Products
These reactions can yield a wide range of products, from quinoline and thiadiazole derivatives to more complex polyfunctional compounds, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Intermediate: : Useful in the synthesis of complex organic molecules.
Reaction Studies: : Serves as a model compound in reaction mechanism studies.
Biology
Enzyme Inhibition: : Potential inhibitor of enzymes that interact with quinoline or thiadiazole structures.
Antimicrobial Research: : Possible use in the development of new antimicrobial agents.
Medicine
Pharmacophore: : The compound's structure serves as a scaffold for designing new drugs targeting specific biological pathways.
Drug Development: : Evaluated for anti-inflammatory, antitumor, and antiviral properties.
Industry
Material Science: : Utilized in the development of new materials with specific electronic or mechanical properties.
Chemical Industry: : Intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The compound's mechanism of action can be multifaceted:
Binding to Enzymes: : The quinoline and thiadiazole parts can interact with enzyme active sites, inhibiting their function.
Disruption of Cellular Processes: : Affects molecular targets within cells, leading to disruption of critical pathways such as DNA synthesis or signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,3-dihydroquinolin-4-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone
1-(3,4-dihydroisoquinolin-1(2H)-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(m-tolyl)-1,3,4-thiadiazol-2-yl)thio)ethanone
Uniqueness
Structural Features: : The specific positioning of functional groups and the thioether linkage confer unique chemical reactivity and potential biological activity.
Versatility in Applications: : Its combination of structural units makes it suitable for diverse applications, from medicinal chemistry to materials science, unlike other compounds that may be more specialized.
Let’s dive deeper into a particular section if you'd like. What stands out most to you?
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS2/c1-14-6-4-8-16(12-14)19-21-20(26-22-19)25-13-18(24)23-11-5-9-15-7-2-3-10-17(15)23/h2-4,6-8,10,12H,5,9,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQDCMXPVPYUIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(4-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2580161.png)


![5-(2-(indolin-1-yl)-2-oxoethyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2580170.png)

![3-Methyl-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B2580172.png)
![4-[butyl(methyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2580173.png)
![N-[(3-Methoxythiolan-3-YL)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2580174.png)





